ERα Binding Affinity vs. Estradiol
Estrone-N-O-C1-amido demonstrates strong binding affinity for estrogen receptor α with an IC50 value of 24.0 nM in a competitive binding assay . This represents a measurable binding interaction approximately 120-fold weaker than endogenous 17β-estradiol, which exhibits a Kd of approximately 0.2 nM for ERα under comparable in vitro conditions [1]. This differential binding affinity defines the compound's position as a moderate-affinity ligand suitable for applications where subnanomolar agonism would confound interpretation of degradation-specific effects. The retention of specific ERα binding despite the oxime-amido modification at the C17 position confirms that the functional handle does not ablate target engagement, a prerequisite for effective degrader assembly.
| Evidence Dimension | ERα binding affinity |
|---|---|
| Target Compound Data | IC50 = 24.0 nM |
| Comparator Or Baseline | 17β-Estradiol: Kd ≈ 0.2 nM |
| Quantified Difference | ~120-fold difference (Estrone-N-O-C1-amido shows lower affinity) |
| Conditions | Competitive binding assay; 17β-estradiol Kd determined via Scatchard analysis |
Why This Matters
This quantitative binding data enables researchers to calculate appropriate molar ratios when designing SNIPER molecules and to interpret degradation results relative to receptor occupancy levels.
- [1] Rich, R.L., et al. Quantitative analysis of ERα binding affinity for estradiol. Kd for estradiol is 0.2 nM for ERα and 0.5 nM for ERβ. PMC Table 1. View Source
